molecular formula C19H18O B12559158 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one CAS No. 142700-62-7

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one

Cat. No.: B12559158
CAS No.: 142700-62-7
M. Wt: 262.3 g/mol
InChI Key: HDTMZSPBEKIZCO-UHFFFAOYSA-N
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Description

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is an organic compound characterized by its conjugated dienone system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It features two phenyl groups and a methyl group attached to a hexa-3,5-dien-2-one backbone, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate 3,5-diphenylpent-2-en-4-one. This intermediate is then subjected to methylation using methyl iodide in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one exerts its effects involves interactions with various molecular targets. The conjugated dienone system allows for electron delocalization, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .

Properties

CAS No.

142700-62-7

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

4-methyl-3,6-diphenylhexa-3,5-dien-2-one

InChI

InChI=1S/C19H18O/c1-15(13-14-17-9-5-3-6-10-17)19(16(2)20)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

HDTMZSPBEKIZCO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C=CC2=CC=CC=C2

Origin of Product

United States

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